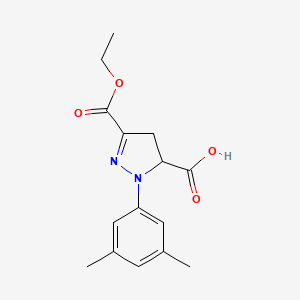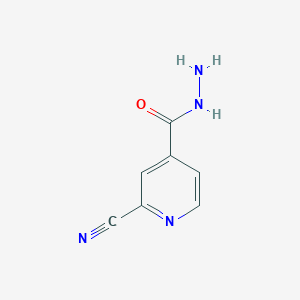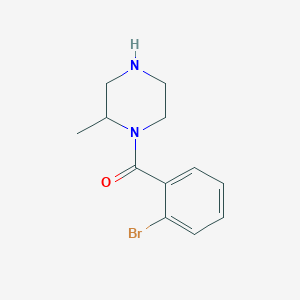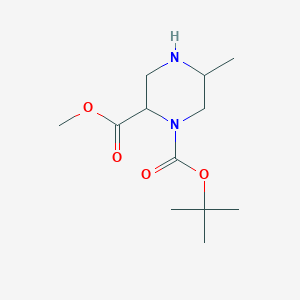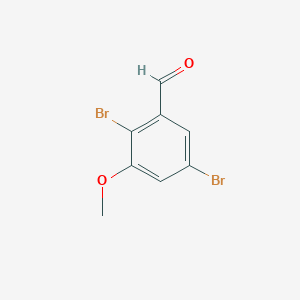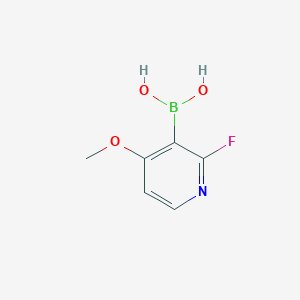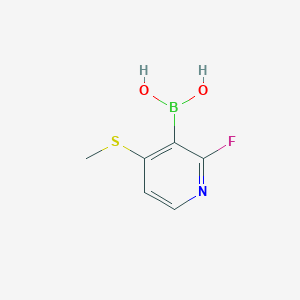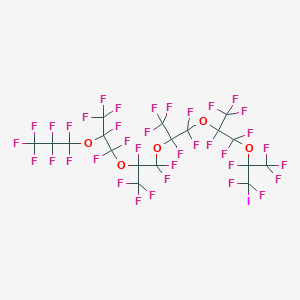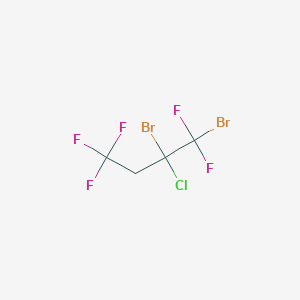
1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane (PDMD) is a synthetic compound that has recently been gaining attention for its potential applications in scientific research. PDMD is a perfluorinated compound, which means that it contains a large number of fluorine atoms attached to its carbon backbone. This makes PDMD highly resistant to chemical and physical degradation, making it an attractive compound for use in laboratory experiments. PDMD has a number of unique properties that make it ideal for use in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Preparation of Perfluorononan-1-oic Acid
This compound can be used to prepare perfluorononan-1-oic acid . Perfluorononan-1-oic acid is a type of perfluorinated carboxylic acid, which is often used in the production of fluoropolymers and fluoroelastomers. These materials have a wide range of applications, including non-stick cookware, waterproof clothing, and corrosion-resistant coatings.
Monomer and Key Intermediate of Fluoro Silicon Surfactant
It can be used as a monomer and key intermediate of fluoro silicon surfactant . Fluoro silicon surfactants are used in a variety of applications, including paint and coating formulations, where they improve wetting, leveling, and mar resistance.
Barrier and Self-Healing Coating on Zinc Metal Materials
This compound is applied to the formation of a barrier and self-healing coating on zinc metal materials . This could potentially extend the lifespan of zinc-based materials and structures by protecting them from corrosion.
Inducing Cell Death and Formation of Reactive Oxygen Species
It has been found to induce cell death and formation of oxidative or reactive oxygen species in cerebellar granule cells . This suggests potential applications in biomedical research, particularly in the study of neurodegenerative diseases.
Fluorescence Microscopy
Although not directly mentioned in the search results, compounds with similar structures have been used in fluorescence microscopy . Fluorescence microscopy is a powerful tool in biological research, allowing for the visualization of living cells at subcellular levels of resolution. It’s possible that “1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane” could have similar applications.
Droplet-Based Microfluidics Systems
Again, while not directly mentioned in the search results, similar compounds have been used to generate droplets in droplet-based microfluidics systems . These systems have a wide range of applications, from single-cell analysis to high-throughput screening.
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-8-iodooctane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F19IO/c12-3(13,1-2-31)4(14,15)5(16,17)6(18,19)7(20,21)11(29,30)32-8(22,9(23,24)25)10(26,27)28/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAZEYOGKLDXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F19IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663106 |
Source


|
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-8-iodooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane | |
CAS RN |
25080-25-5 |
Source


|
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-8-iodooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

